molecular formula C7H6N2O3 B012311 2-Amino-4-nitrobenzaldehyde CAS No. 109466-84-4

2-Amino-4-nitrobenzaldehyde

Cat. No. B012311
CAS RN: 109466-84-4
M. Wt: 166.13 g/mol
InChI Key: DKVANZONLCMNBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Several synthetic methods exist for preparing 2-Amino-4-nitrobenzaldehyde . One common approach involves the condensation reaction between 2-aminobenzaldehyde and 4-nitrobenzaldehyde . This reaction typically occurs in the presence of suitable catalysts or reagents. Researchers have explored both conventional and green synthesis methods, with the latter utilizing environmentally friendly approaches such as ZnO nanoparticles as catalysts .

Scientific Research Applications

Enantioselective Aldol Reaction

2-Amino-4-nitrobenzaldehyde is used in the enantioselective aldol reaction, a carbon-carbon bond-forming reaction . This reaction is extremely desirable, as evidenced by more than 25,000 entries in SciFinder . The stereoselective variant of this reaction requires the use of an appropriate catalyst with a strictly defined structure . In this context, 2-Amino-4-nitrobenzaldehyde has been used in a stereoselective aldol reaction between cyclic/acyclic ketone and p-nitrobenzaldehyde both in organic and aqueous media .

Synthesis of Schiff Base Compounds

2-Amino-4-nitrobenzaldehyde is used in the synthesis of Schiff base compounds . These compounds display significant pharmacological potential with an ability to modulate the activity of many enzymes involved in metabolism . They have demonstrated antibacterial, antifungal, anti-inflammatory, antioxidant, and antiproliferative activities .

Antibacterial Activity

Some of the synthesized compounds using 2-Amino-4-nitrobenzaldehyde have shown good activities towards Gram-negative E. coli and Gram-positive S. aureus . This suggests that 2-Amino-4-nitrobenzaldehyde could be used in the development of new antibacterial therapeutics .

Antioxidant Activity

Compounds synthesized using 2-Amino-4-nitrobenzaldehyde have displayed better DPPH radical scavenging potency . This indicates that 2-Amino-4-nitrobenzaldehyde could be used in the development of new antioxidant agents .

Binding Affinity Against DNA Gyrase B

The synthesized compounds using 2-Amino-4-nitrobenzaldehyde have shown binding affinity against DNA gyrase B . This enzyme is essential for the survival of bacteria, and inhibiting its activity can lead to the death of bacterial cells .

Binding Affinity Against Human Peroxiredoxin 5

The synthesized compounds using 2-Amino-4-nitrobenzaldehyde have shown binding affinity against human peroxiredoxin 5 . This enzyme plays a crucial role in protecting cells from oxidative stress .

Mechanism of Action

Target of Action

The primary target of 2-Amino-4-nitrobenzaldehyde is the enzyme L-threonine transaldolase . This enzyme plays a crucial role in the catalysis of various biochemical reactions, particularly those involving the formation of carbon-carbon bonds .

Mode of Action

2-Amino-4-nitrobenzaldehyde interacts with its target, L-threonine transaldolase, through a process known as nucleophilic catalysis . In this process, the compound acts as a nucleophile, donating an electron pair to form a covalent bond with the enzyme . This interaction results in the formation of an intermediate complex, which subsequently undergoes further reactions .

Biochemical Pathways

The interaction of 2-Amino-4-nitrobenzaldehyde with L-threonine transaldolase affects the glycine biosynthetic pathway . This pathway is responsible for the production of glycine, an essential amino acid involved in protein synthesis . The compound’s interaction with the enzyme accelerates the rate of hydrazone bond formation, a key step in the glycine biosynthetic pathway .

Pharmacokinetics

The pharmacokinetic properties of 2-Amino-4-nitrobenzaldehyde include high gastrointestinal absorption and low skin permeation .

Result of Action

The result of the action of 2-Amino-4-nitrobenzaldehyde is the efficient formation of hydrazone bonds, which are crucial in various research fields . These bonds are particularly important in dynamic combinatorial chemistry, a branch of chemistry that involves the generation of diverse molecular libraries .

Action Environment

The action of 2-Amino-4-nitrobenzaldehyde is influenced by various environmental factors. For instance, the presence of water-compatible Lewis acids can enhance the reaction between the compound and its target enzyme . Additionally, the compound’s action can be affected by the pH of the environment, with optimal activity observed under physiological conditions .

properties

IUPAC Name

2-amino-4-nitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O3/c8-7-3-6(9(11)12)2-1-5(7)4-10/h1-4H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKVANZONLCMNBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])N)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4-nitrobenzaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-4-nitrobenzaldehyde
Reactant of Route 2
Reactant of Route 2
2-Amino-4-nitrobenzaldehyde
Reactant of Route 3
2-Amino-4-nitrobenzaldehyde
Reactant of Route 4
2-Amino-4-nitrobenzaldehyde
Reactant of Route 5
Reactant of Route 5
2-Amino-4-nitrobenzaldehyde
Reactant of Route 6
Reactant of Route 6
2-Amino-4-nitrobenzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.